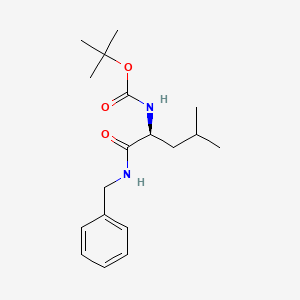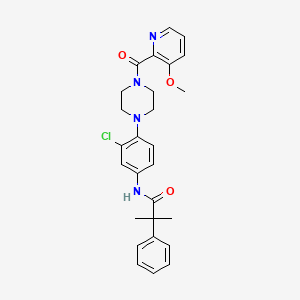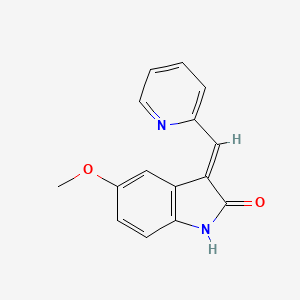
(3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one: is a synthetic organic compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . This compound is characterized by the presence of a methoxy group at the 5th position of the indole ring and a pyridin-2-ylmethylidene group at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one typically involves the condensation of 5-methoxyindole-2-carboxaldehyde with 2-pyridylmethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridin-2-ylmethylidene group, converting it into a pyridin-2-ylmethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under acidic or basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyridin-2-ylmethyl derivatives.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, particularly those requiring specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one is not well-documented. its structure suggests potential interactions with various biological targets, such as enzymes and receptors. The indole ring is known to interact with serotonin receptors, while the pyridine moiety may bind to nicotinic acetylcholine receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 5-methoxy-2-methylindole
- 3-(pyridin-2-ylmethylidene)-1H-indol-2-one
- 5-methoxy-3-(pyridin-3-ylmethylidene)-1H-indol-2-one
Uniqueness
What sets (3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one apart from similar compounds is the specific positioning of the methoxy and pyridin-2-ylmethylidene groups. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H12N2O2 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
(3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-11-5-6-14-12(9-11)13(15(18)17-14)8-10-4-2-3-7-16-10/h2-9H,1H3,(H,17,18)/b13-8+ |
Clave InChI |
ATKBNIXAZMWUQG-MDWZMJQESA-N |
SMILES isomérico |
COC1=CC\2=C(C=C1)NC(=O)/C2=C/C3=CC=CC=N3 |
SMILES canónico |
COC1=CC2=C(C=C1)NC(=O)C2=CC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


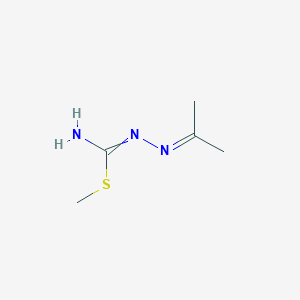
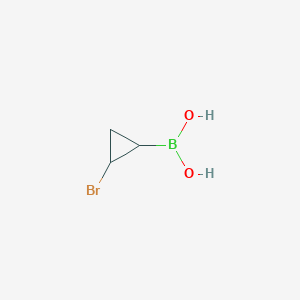
![(4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14084102.png)
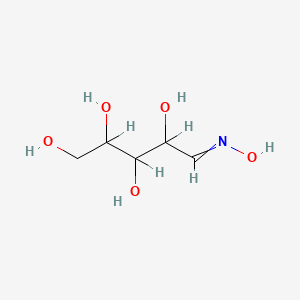
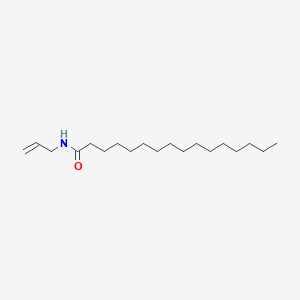

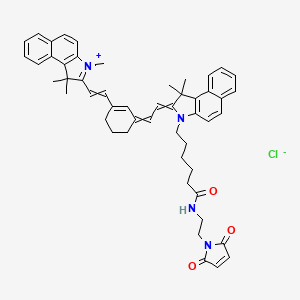
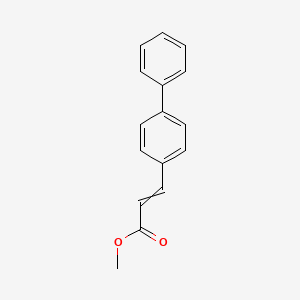
![2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B14084131.png)
![2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14084139.png)

![Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]-](/img/structure/B14084146.png)
